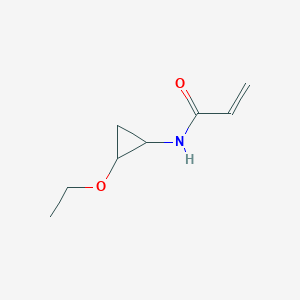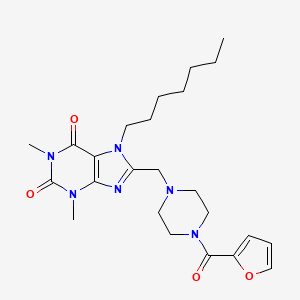
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O4 and its molecular weight is 470.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Psychotropic Activity
A study explored a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione for potential activity on 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds showed potential in psychotropic activity, with one compound exhibiting antidepressant-like effects and anxiolytic-like activity in mice models (Chłoń-Rzepa et al., 2013).
Crystal Structure and Geometry
The molecular geometry of a related compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, was analyzed, revealing typical geometric configurations important for understanding drug-receptor interactions (Karczmarzyk et al., 1995).
Antitumor and Vascular Relaxing Effects
Research on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which are structurally related to the compound , showed potential antitumor activity and vascular relaxing effects, highlighting the therapeutic potential of such compounds (Ueda et al., 1987).
Cardiovascular Activity
A study synthesized 8-alkylamino derivatives of 7-(2-hydroxy-3-piperazinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones and evaluated their cardiovascular activity, including electrocardiographic and antiarrhythmic effects (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Another study synthesized derivatives of theophylline or theobromine, structurally similar to the compound , and evaluated them for antihistaminic activity, demonstrating potential in treating allergic reactions (Pascal et al., 1985).
Receptor Affinity in Neurological Disorders
Research on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones showed affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, indicating potential applications in neurological disorders (Żmudzki et al., 2015).
Pharmacological Evaluation of Imidazo Derivatives
A study on imidazo[2,1-f]purine-2,4-dione derivatives highlighted their potential anxiolytic and antidepressant activity, suggesting the therapeutic relevance of structurally related compounds (Zagórska et al., 2009).
Antiasthmatic Activity
The development of xanthene derivatives, including compounds related to 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, for antiasthmatic activity was studied, highlighting the potential in treating respiratory conditions (Bhatia et al., 2016).
Mycobacterium tuberculosis Inhibition
Novel purine linked piperazine derivatives were synthesized as potent inhibitors of Mycobacterium tuberculosis, indicating the compound's relevance in anti-tubercular therapy (Konduri et al., 2020).
properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4/c1-4-5-6-7-8-11-30-19(25-21-20(30)23(32)27(3)24(33)26(21)2)17-28-12-14-29(15-13-28)22(31)18-10-9-16-34-18/h9-10,16H,4-8,11-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSILOCDBOORLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

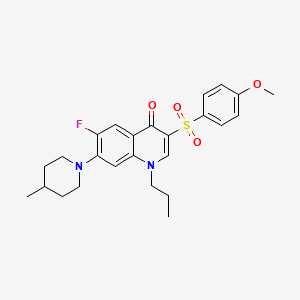
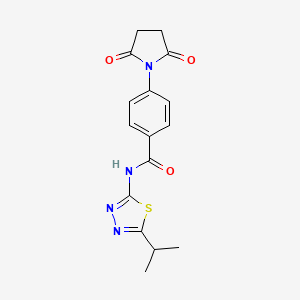
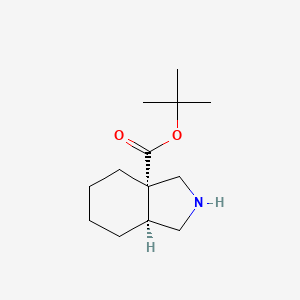
![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)
![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)
![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)
![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)
